molecular formula C11H16ClN B11775903 (S)-3-Benzylpyrrolidine hydrochloride

(S)-3-Benzylpyrrolidine hydrochloride

Cat. No.: B11775903
M. Wt: 197.70 g/mol
InChI Key: MOHPRQHABSPJSO-RFVHGSKJSA-N
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Description

(S)-3-Benzylpyrrolidine hydrochloride is a chiral compound that belongs to the class of pyrrolidines. It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Benzylpyrrolidine hydrochloride typically involves the reaction of (S)-3-Benzylpyrrolidine with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. One common method involves the use of a Grignard reagent, such as benzylmagnesium chloride, which reacts with pyrrolidine to form the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The final product is then purified through crystallization or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Benzylpyrrolidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyrrolidines.

Scientific Research Applications

(S)-3-Benzylpyrrolidines hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.

Mechanism of Action

The mechanism of action of (S)-3-Benzylpyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the benzyl group.

    N-Benzylpyrrolidine: Similar structure but without the chiral center.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness: (S)-3-Benzylpyrrolidine hydrochloride is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

(S)-3-Benzylpyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a benzyl group, which enhances its binding affinity to various biological targets. The molecular formula is C11H14ClNC_{11}H_{14}ClN, with a molecular weight of approximately 201.69 g/mol. The structural characteristics contribute to its pharmacological properties, making it a valuable compound in drug development.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The benzyl moiety increases the compound's lipophilicity, facilitating its penetration into biological membranes and enhancing its binding to target sites. This mechanism allows it to modulate various biological pathways effectively.

Enzyme Inhibition Studies

Recent studies have demonstrated the potential of this compound as an inhibitor of several key enzymes involved in neurological disorders:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic neurotransmission, which is beneficial in treating conditions like Alzheimer's disease. Compounds derived from this structure have shown significant inhibition against AChE, with promising results in cognitive function tests .
  • Beta-secretase (BACE-1) : This enzyme plays a crucial role in the formation of amyloid plaques associated with Alzheimer's disease. Studies indicate that derivatives of (S)-3-benzylpyrrolidine exhibit substantial inhibitory effects on BACE-1, suggesting potential for neuroprotective applications .

Case Studies and Clinical Relevance

  • Cognitive Function Enhancement : In animal models, compounds related to this compound demonstrated improvements in cognitive performance in tasks such as the Morris water maze and Y-maze tests. These findings support the hypothesis that these compounds can ameliorate cognitive deficits induced by neurotoxins .
  • Anticancer Activity : Some derivatives have shown promise in cancer therapy by inducing apoptosis in various cancer cell lines. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation, particularly through interactions with muscarinic acetylcholine receptors .

Comparative Biological Activity Table

Compound NameTarget Enzyme/ReceptorBiological ActivityReference
This compoundAcetylcholinesteraseSignificant inhibition; potential for cognitive enhancement
Derivative 8fBeta-secretaseInhibition; neuroprotective effects
1-Benzylpyrrolidine-3-carboxylic acidMuscarinic receptorsInduces apoptosis; anticancer properties

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

(3S)-3-benzylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)8-11-6-7-12-9-11;/h1-5,11-12H,6-9H2;1H/t11-;/m1./s1

InChI Key

MOHPRQHABSPJSO-RFVHGSKJSA-N

Isomeric SMILES

C1CNC[C@H]1CC2=CC=CC=C2.Cl

Canonical SMILES

C1CNCC1CC2=CC=CC=C2.Cl

Origin of Product

United States

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